![molecular formula C6H3ClN2S B1314447 2-Chlorothiazolo[5,4-b]pyridine CAS No. 91524-96-8](/img/structure/B1314447.png)
2-Chlorothiazolo[5,4-b]pyridine
Overview
Description
2-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. It is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom attached to the second position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction leads to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine, which is then further processed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can undergo cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazolopyridines, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Antiviral Applications
One of the prominent applications of 2-Chlorothiazolo[5,4-b]pyridine is in the field of antiviral therapy . Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit significant antiviral activity against both DNA and RNA viruses. For instance, a patent describes compounds derived from thiazolo[5,4-b]pyridine that have shown efficacy against Herpes Simplex Virus and Influenza viruses. These compounds can be formulated into oral dosage forms such as tablets or capsules and administered either orally or parenterally .
Table 1: Antiviral Efficacy of Thiazolo[5,4-b]pyridine Derivatives
Compound Name | Virus Targeted | Efficacy Description |
---|---|---|
3-Amino-6-chlorothiazolo[2,3-b]benzothiazolium chloride | Herpes Simplex Virus | Significant activity observed |
(5-Chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile | Influenza B-Mass | Significant activity observed |
Anticancer Applications
In addition to its antiviral properties, this compound has been investigated for its anticancer potential . Studies have evaluated the cytotoxic effects of various thiazolo[5,4-b]pyridine derivatives on human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). Results indicate that these derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents. For example, one study reported IC50 values indicating potent inhibition against HepG2 cells with values as low as 3.42 μM, showcasing their effectiveness compared to standard chemotherapeutic agents like erlotinib .
Table 2: Anticancer Activity of Thiazolo[5,4-b]pyridine Derivatives
Compound Name | Cancer Cell Line | IC50 Value (μM) | Comparison Drug |
---|---|---|---|
Compound 5a | HepG2 | 3.42 ± 1.31 | Erlotinib (8.19) |
Compound 5b | MCF-7 | 4.16 ± 0.20 | Erlotinib (4.16) |
Mechanistic Insights
Molecular Docking Studies : Molecular docking studies have provided insights into how this compound derivatives interact with biological targets. For instance, certain derivatives were shown to fit well into the ATP binding pocket of PI3Kα kinase, forming crucial hydrogen bonds that enhance their inhibitory activity against cancer cell proliferation. The structural modifications in the thiazole or pyridine rings significantly influence binding affinity and biological activity .
Mechanism of Action
The mechanism of action of 2-Chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways .
Comparison with Similar Compounds
2-Chlorothiazolo[5,4-b]pyridine can be compared with other thiazolopyridine derivatives, such as:
2-Pyridylthiazolo[5,4-b]pyridine: Similar in structure but with a pyridyl group instead of a chlorine atom.
4-Morpholinylthiazolo[5,4-b]pyridine: Contains a morpholinyl group, which alters its chemical properties and biological activity.
Thiazolo[4,5-b]pyridine: Lacks the chlorine atom, resulting in different reactivity and applications
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the chlorine atom and its potential as a versatile building block in chemical synthesis.
Biological Activity
2-Chlorothiazolo[5,4-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its potential as an inhibitor of key enzymes and its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine structure, which contributes to its pharmacological properties. The presence of the chlorine atom enhances the compound's reactivity and interaction with biological targets.
Enzymatic Inhibition
Recent studies have highlighted the compound's potent inhibitory effects on phosphoinositide 3-kinases (PI3K), which are critical in cancer cell signaling pathways.
Structure-Activity Relationship (SAR)
A detailed SAR study indicated that the sulfonamide functionality is crucial for PI3Kα inhibitory activity. For instance, compounds with varying aryl groups showed significant differences in their IC50 values:
Compound | IC50 (nM) | Notes |
---|---|---|
19a (this compound) | 3.6 | Potent PI3Kα inhibitor |
19b (2-Chloro-4-fluorophenyl sulfonamide) | 4.6 | High inhibitory activity |
19c (5-Chlorothiophene-2-sulfonamide) | 8.0 | Moderate potency |
19d (2,4-Difluorophenyl sulfonamide) | 53 | Significant drop in potency |
The compound exhibited selective inhibition across different PI3K isoforms, with the following IC50 values:
- PI3Kα : 3.4 nM
- PI3Kγ : 1.8 nM
- PI3Kδ : 2.5 nM
- PI3Kβ : ~10-fold higher than others (approximately 30-40 nM) .
Molecular Docking Studies
Molecular docking studies demonstrated that this compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds with key residues such as Val851 and Lys802, which are essential for its binding affinity .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents.
Case Studies and Experimental Findings
- Cytotoxicity Assessment : In a study evaluating various thiazolo[5,4-b]pyridine derivatives, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa cells. The most active compounds showed IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and caspase activation assays .
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRCGOWLCQJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537481 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-96-8 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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